molecular formula C5H7N3O B11791464 3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine

3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine

Katalognummer: B11791464
Molekulargewicht: 125.13 g/mol
InChI-Schlüssel: VITUHWJNRFAMNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminopyridine with nitrous acid to form the corresponding diazonium salt, which then undergoes cyclization to yield the desired oxadiazole ring . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as solvent choice, catalyst use, and purification techniques is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced nitrogen-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions include various substituted oxadiazoles, reduced heterocycles, and functionalized derivatives that can be further utilized in synthetic applications.

Wissenschaftliche Forschungsanwendungen

3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms

Eigenschaften

Molekularformel

C5H7N3O

Molekulargewicht

125.13 g/mol

IUPAC-Name

4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine

InChI

InChI=1S/C5H7N3O/c1-2-4-5(6-3-1)8-9-7-4/h1-3H2,(H,6,8)

InChI-Schlüssel

VITUHWJNRFAMNH-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=NON=C2NC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.